molecular formula C27H16N2O2S B11085478 3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate

3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11085478
M. Wt: 432.5 g/mol
InChI Key: GASMQDZNFDKFKH-HMMYKYKNSA-N
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Description

3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and naphthoate ester enhances its potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C27H16N2O2S

Molecular Weight

432.5 g/mol

IUPAC Name

[3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H16N2O2S/c28-17-20(26-29-24-13-3-4-14-25(24)32-26)15-18-7-5-10-21(16-18)31-27(30)23-12-6-9-19-8-1-2-11-22(19)23/h1-16H/b20-15+

InChI Key

GASMQDZNFDKFKH-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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